

Ferric formate chemical formula and structure

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Compound of Interest

Compound Name: *Ferric formate*

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An In-depth Technical Guide to **Ferric Formate**: Chemical Formula, Structure, and Properties

Introduction

Ferric formate, also known as iron(III) formate, is a coordination compound with significant research interest due to its versatile structural chemistry and its role as a precursor in the synthesis of various iron-containing materials.[1] This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

The chemical formula for **ferric formate** is $C_3H_3FeO_6$. [2] It is also commonly referred to by several synonyms.

Table 1: Nomenclature and Identifiers

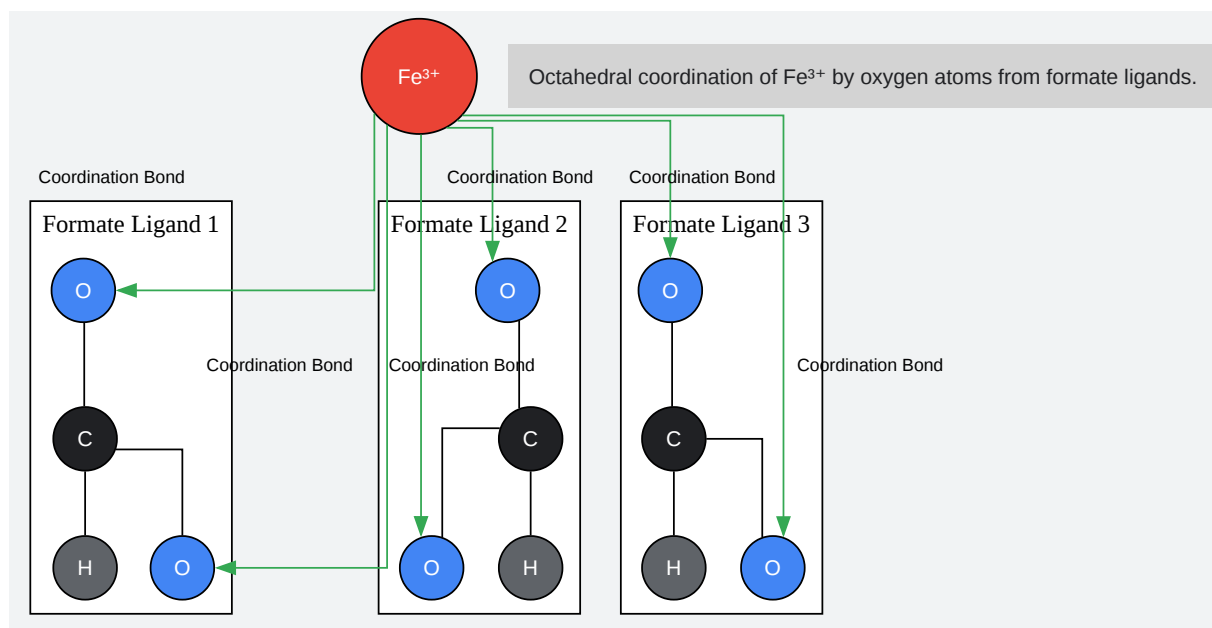
Identifier	Value
IUPAC Name	iron(3+) triformate[2]
Synonyms	Ferric formate, Iron(III) formate, Iron triformate, Triformic acid iron(III) salt[2][3]
CAS Number	555-76-0[1][2][3]
Molecular Formula	C ₃ H ₃ FeO ₆ [2][3][4][5][6]
InChI Key	WHRBSMVATPCWLU-UHFFFAOYSA-K[1][2]

| SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3][2] |

Molecular Structure and Coordination Chemistry

Ferric formate is a metal-organic framework where the central iron atom is in the +3 oxidation state (Fe³⁺).[1]

- **Coordination Environment:** The Fe³⁺ cation is typically octahedrally coordinated by six oxygen atoms.[1] These oxygen atoms are provided by the surrounding formate (HCOO⁻) ligands.[1]
- **Bridging Ligands:** The formate ligands act as bridges between adjacent iron(III) centers.[1] This bridging often occurs in an anti-anti configuration, leading to the formation of a robust three-dimensional framework.[1]
- **Framework Architecture:** The resulting network structure can adopt various architectures, including perovskite-like or ReO₃-type structures.[1]
- **Bond Lengths:** High-precision techniques like single-crystal X-ray diffraction have determined that the Fe³⁺-O bond lengths are approximately 2.01 Å.[1] In mixed-valence frameworks containing both Fe(II) and Fe(III), the Fe(III)-O bond lengths are shorter than the Fe(II)-O bonds (approx. 2.12 Å), which reflects the smaller ionic radius of the ferric ion.[1][7]



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Caption: Octahedral coordination of Fe^{3+} by formate ligands.

Physicochemical Properties

The key physical and chemical properties of **ferric formate** are summarized below.

Table 2: Physicochemical Properties of **Ferric Formate**

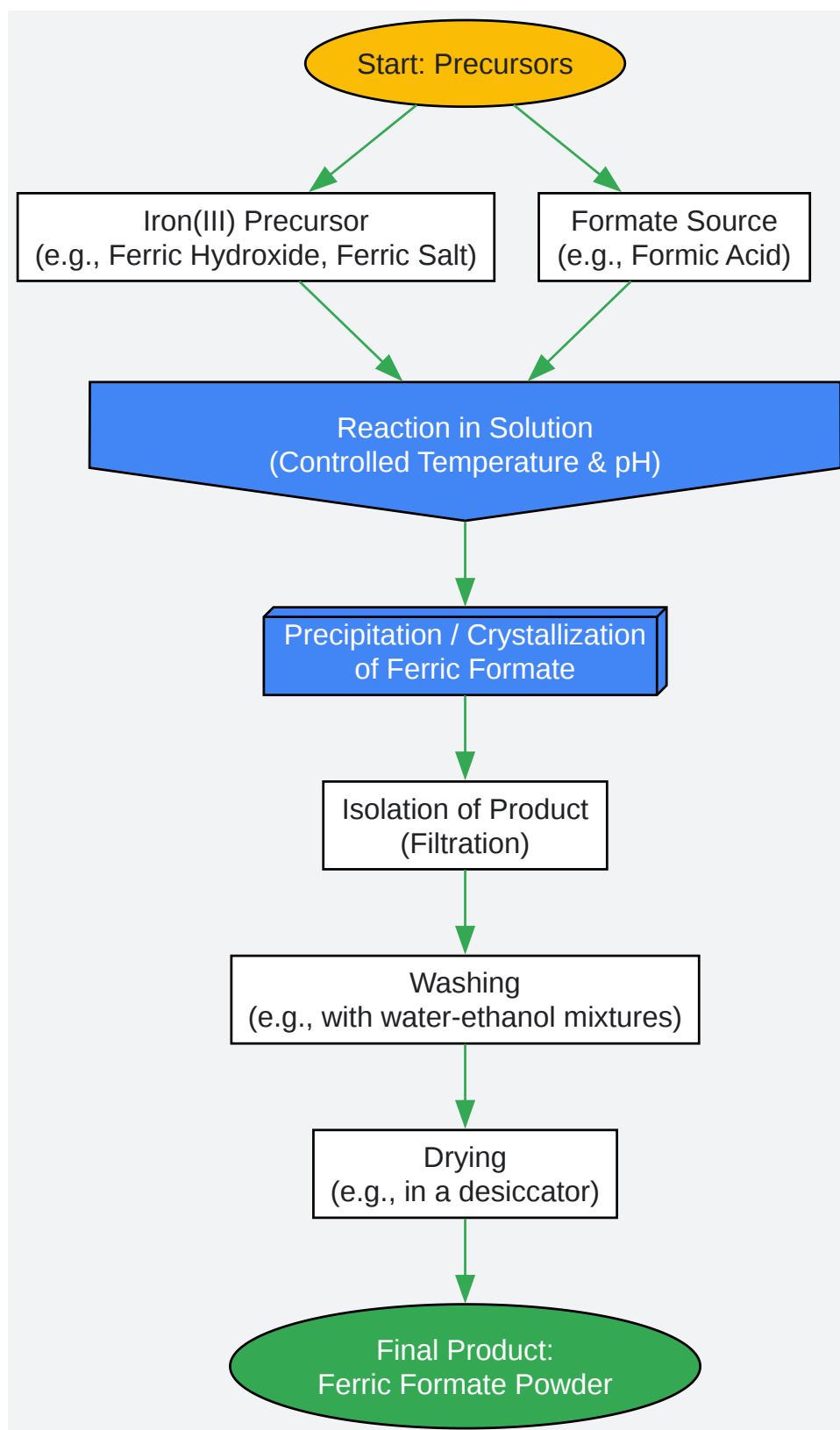
Property	Value	Reference(s)
Molecular Weight	190.90 g/mol	[1][2][4][6]
Appearance	Red or yellow microcrystalline powder	[3][6]
Solubility	Soluble in water; very slightly soluble in alcohol/ethanol	[1][3][6]

| Percent Composition | C: 18.88%, H: 1.58%, Fe: 29.25%, O: 50.28% |[4] |

Synthesis and Experimental Protocols

Solution-based methods are the most prevalent for preparing **ferric formate**.^[1] These methods typically involve the reaction of a soluble iron(III) precursor with a source of formate ions.^[1]

General Synthesis Workflow



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Caption: General workflow for the solution-based synthesis of **ferric formate**.

Detailed Experimental Protocol: From Ferric Hydroxide

One of the earliest and most straightforward methods involves the reaction of freshly precipitated ferric hydroxide with formic acid.[\[1\]](#)[\[8\]](#)

Objective: To synthesize **ferric formate** dihydrate.

Materials:

- Ferric nitrate ($\text{Fe}(\text{NO}_3)_3$)
- Ammonium hydroxide (NH_4OH)
- Formic acid (HCOOH)
- Water-ethanol mixtures
- Deionized water

Procedure:

- Precipitation of Ferric Hydroxide: Prepare fresh ferric hydroxide by reacting an aqueous solution of ferric nitrate with ammonium hydroxide.
- Reaction with Formic Acid: Dissolve the freshly precipitated ferric hydroxide in an excess of formic acid.[\[8\]](#)
- Crystallization: Concentrate the resulting solution by evaporation in a vacuum at approximately 35°C to induce crystallization.[\[8\]](#)
- Purification: To ensure the removal of any unreacted acid, the crystallization process can be repeated after redissolving the product in excess formic acid and subsequent evaporation.[\[8\]](#)
- Washing and Drying: Wash the obtained crystals with water-ethanol mixtures to remove soluble impurities.[\[8\]](#)
- Final Product: Dry the purified **ferric formate** crystals in a desiccator.[\[8\]](#)

Key Considerations:

- Acidic Medium: Maintaining an acidic environment is crucial for stabilizing the iron(III) oxidation state and ensuring product purity.[1]
- Temperature Control: Temperature regulation is a key parameter to control the crystal size and maintain the stability of the oxidation state.[1]

Structural and Analytical Data

Advanced analytical techniques are essential for the complete characterization of **ferric formate** and its derivatives.

Characterization Techniques

- Single-Crystal X-ray Diffraction: This is a powerful technique for the precise determination of the atomic arrangement within the crystal, confirming the octahedral coordination and framework structure.[1]
- Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational modes of the formate ligands and confirm their coordination to the iron center.
- Thermal Analysis (DTA/TGA): These methods are used to study the thermal decomposition pathways of **ferric formate**. The decomposition can be complex, involving competitive reactions that yield various gaseous products like CO, CO₂, H₂, and H₂O.[8]

Quantitative Structural Data

The following table summarizes key quantitative data related to the structure of iron formate complexes.

Table 3: Selected Structural and Compositional Data

Parameter	Compound/Complex	Value	Reference(s)
Fe(III)-O Bond Length	General Ferric Formate	~2.01 Å	[1]
Fe(III)-O Bond Length	(Me ₂ NH ₂)[Fe(II)Fe(III)(HCOO) ₆]	2.0049(9) Å	[1][7]
Fe(II)-O Bond Length	(Me ₂ NH ₂)[Fe(II)Fe(III)(HCOO) ₆]	2.119(1) Å	[1][7]
Fe Elemental %	Ferric Formate (C ₃ H ₃ FeO ₆)	29.25%	[4][6]
C Elemental %	Ferric Formate (C ₃ H ₃ FeO ₆)	18.87% - 18.88%	[4][6]
H Elemental %	Ferric Formate (C ₃ H ₃ FeO ₆)	1.58%	[4][6]

| O Elemental % | **Ferric Formate** (C₃H₃FeO₆) | 50.28% - 50.29% [[4][6]] |

Applications and Research Trajectories

The primary application noted for **ferric formate** is in the preservation of silage.[5][6][9] However, its main significance in research lies in its use as a precursor for synthesizing other iron-containing materials, including mixed-valence frameworks and iron oxides.[1] Current research explores its magnetic properties and the potential for creating novel materials with tunable characteristics for applications in areas like magnetocalorics.[1] High-pressure synthesis techniques are also being investigated to induce phase transformations and control the iron oxidation state within the formate frameworks.[1]

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References

- 1. Ferric formate | 555-76-0 | Benchchem [benchchem.com]
- 2. Ferric formate | C₃H₃FeO₆ | CID 68391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 555-76-0 CAS MSDS (FERRIC FORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. Ferric formate | lookchem [lookchem.com]
- 6. Ferric Formate [drugfuture.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. FERRIC FORMATE | 555-76-0 [chemicalbook.com]
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